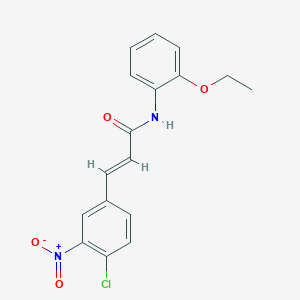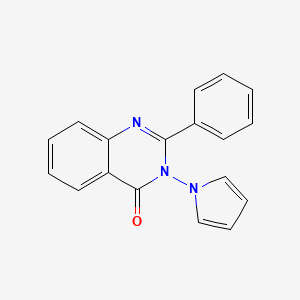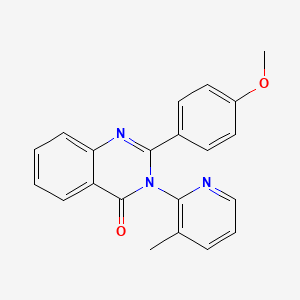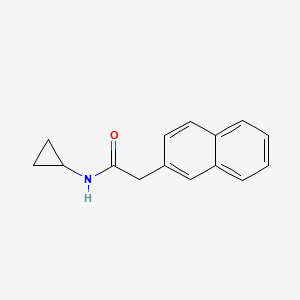
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has been found to have low toxicity in vitro and in vivo studies. However, it has been reported to cause mild cytotoxicity in some cell lines at high concentrations. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations include its low solubility in water, which can limit its use in biological studies, and its relatively low yield in the synthesis process.
Direcciones Futuras
Several future directions for the study of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide can be identified. In medicinal chemistry, further studies can be conducted to optimize the structure of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide for improved anticancer activity and reduced toxicity. In material science, 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide can be further explored for its potential use in the synthesis of functional materials with unique properties. Additionally, the use of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in drug delivery systems can be further investigated for its potential to improve the efficacy of cancer treatments.
Métodos De Síntesis
The synthesis of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide involves the reaction of 2-methoxybenzaldehyde and 4-phenoxyaniline in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The product is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to yield 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide. The overall yield of the reaction is around 50%.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has also been studied for its potential use in drug delivery systems due to its ability to self-assemble into nanofibers and nanoparticles.
In material science, 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has been used as a building block for the synthesis of various functional materials, including fluorescent polymers, hydrogels, and metal-organic frameworks. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has also been used as a precursor for the synthesis of graphene-based materials.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-21-10-6-5-7-17(21)11-16-22(24)23-18-12-14-20(15-13-18)26-19-8-3-2-4-9-19/h2-16H,1H3,(H,23,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWMBGVDRGCRY-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)








![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)
